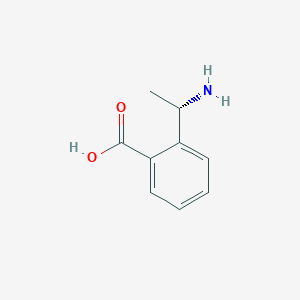

(S)-2-(1-Amino-ethyl)-benzoic acid

Description

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

2-[(1S)-1-aminoethyl]benzoic acid |

InChI |

InChI=1S/C9H11NO2/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1 |

InChI Key |

KYZTUNCFUQURFU-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1C(=O)O)N |

Canonical SMILES |

CC(C1=CC=CC=C1C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of (S)-2-(1-Amino-ethyl)-benzoic acid

Title: Structural Biology and Synthetic Utility of (S)-2-(1-Amino-ethyl)-benzoic Acid: A Technical Whitepaper

Executive Summary

This compound is a highly versatile, chiral bifunctional building block utilized extensively in modern organic synthesis and pharmaceutical drug development. Characterized by an ortho-substituted benzene ring bearing both a carboxylic acid and a chiral 1-aminoethyl moiety, this compound serves as a critical precursor for conformationally restricted peptidomimetics and heterocyclic scaffolds. This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic utility in drug design, and validated protocols for its isolation and analytical verification.

Chemical Structure and Stereochemical Significance

The molecular architecture of this compound is defined by the spatial proximity of its two functional groups. The ortho-relationship between the carboxyl group (-COOH) and the 1-aminoethyl group (-CH(CH3)NH2) enables unique intramolecular interactions.

-

Stereocenter Impact: The (S)-configuration at the benzylic carbon dictates the 3D projection of the methyl group. In structure-based drug design (SBDD), this specific vectoring is crucial. When incorporated into a larger drug molecule, the (S)-methyl group often occupies specific hydrophobic sub-pockets in target proteins, whereas the (R)-enantiomer might cause steric clashes, leading to a drastic drop in binding affinity.

-

Intramolecular Hydrogen Bonding: The proximity of the primary amine and carboxylic acid allows for the formation of a stable intramolecular hydrogen bond, which can influence the molecule's pKa, lipophilicity (LogP), and overall membrane permeability.

Physicochemical Properties

The following table summarizes the core quantitative data for the compound and its common salt forms ([1],[2]).

| Property | Value |

| Chemical Name | (S)-2-(1-Aminoethyl)benzoic acid |

| Molecular Formula | C |

| Molecular Weight | 165.19 g/mol (Free base) / 201.65 g/mol (HCl salt) |

| CAS Number (S-enantiomer HCl) | 1391361-43-5 |

| CAS Number (R-enantiomer) | 1187930-78-4 |

| CAS Number (Racemate HCl) | 658683-12-6 |

| Appearance | White to light-yellow crystalline solid |

| Solubility | Soluble in Water (as HCl salt), DMSO, Methanol |

| SMILES (S-enantiomer) | CO)N |

Mechanistic Role in Drug Development

In medicinal chemistry, this compound is rarely the final active pharmaceutical ingredient (API); rather, it acts as a "privileged scaffold."

-

Lactamization to Isoindolinones: The most prominent use of this scaffold is its facile dehydration and cyclization into (S)-3-methylisoindolin-1-one derivatives. This rigid bicyclic system is a known pharmacophore for targeting kinases, MDM2-p53 interactions, and various central nervous system (CNS) receptors. The cyclization locks the conformation, reducing the entropic penalty upon target binding.

-

Peptidomimetic Macrocycles: The amino and carboxyl termini can be integrated into peptide backbones. The rigid benzene ring acts as a conformational restrictor, forcing the peptide into a specific secondary structure (e.g., a beta-turn), which enhances proteolytic stability and target affinity.

Logical mapping of the (S)-2-(1-Aminoethyl)benzoic acid scaffold in drug design.

Experimental Protocols: Chiral Resolution and Validation

While asymmetric synthesis is possible, classical chiral resolution of the racemic mixture (CAS: 658683-12-6) remains a highly scalable and cost-effective approach ([3]). The following protocol details the resolution of the racemate using diastereomeric salt formation, designed as a self-validating system.

Protocol A: Chiral Resolution via Diastereomeric Salt Formation

Causality & Logic: The racemic amine is reacted with an enantiopure chiral acid to form two diastereomeric salts. Because diastereomers have different physical properties (specifically, lattice energies and hydration spheres), they exhibit different solubilities, allowing for separation via fractional crystallization.

-

Salt Formation:

-

Dissolve 1.0 equivalent of racemic 2-(1-aminoethyl)benzoic acid in a mixture of absolute ethanol and water (9:1 v/v) at 70°C.

-

Causality: The 9:1 EtOH/H

O ratio is critical; water increases the solubility of the highly polar salts, preventing premature, non-selective precipitation, while ethanol lowers the dielectric constant to facilitate crystallization upon cooling. -

Add 1.0 equivalent of a chiral resolving agent, such as (1R)-(-)-10-Camphorsulfonic acid. Stir for 30 minutes at 70°C.

-

-

Fractional Crystallization:

-

Slowly cool the solution to room temperature over 4 hours, then to 4°C overnight.

-

Causality: Slow cooling ensures thermodynamic control, allowing the less soluble diastereomeric salt—typically the (S)-amine-(1R)-acid salt—to form highly pure crystals, leaving the (R)-amine salt in the mother liquor.

-

Filter the precipitate and wash with cold ethanol.

-

-

Free Base Recovery:

-

Suspend the isolated salt in water and adjust the pH to the isoelectric point of the amino acid (approx. pH 6.0-6.5) using 1M NaOH.

-

Causality: Adjusting to the isoelectric point minimizes the solubility of the zwitterionic free base, driving its precipitation and allowing for recovery without racemization.

-

Filter, wash with distilled water, and dry under vacuum to yield pure this compound.

-

Step-by-step workflow for the chiral resolution of 2-(1-Aminoethyl)benzoic acid.

Protocol B: Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the resolution, the enantiomeric excess (ee) must be quantitatively verified.

-

Chiral HPLC Analysis:

-

Column: Chiralcel OD-H (or an equivalent polysaccharide-based chiral stationary phase).

-

Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (80:20:0.1 v/v/v).

-

Causality: The addition of 0.1% TFA suppresses the ionization of the carboxylic acid, ensuring sharp peak shapes and preventing peak tailing caused by secondary interactions with the silica support.

-

Detection: UV at 254 nm.

-

-

Validation Criteria: The isolated (S)-enantiomer must exhibit an ee > 99%. If the ee is lower, the fractional crystallization step (Protocol A, Step 2) must be repeated (recrystallization) until the optical purity meets the standard.

References

Sources

Thermodynamic Stability of (S)-2-(1-Amino-ethyl)-benzoic Acid: A Technical Guide

This guide provides a comprehensive technical analysis of the thermodynamic stability of (S)-2-(1-Amino-ethyl)-benzoic acid, focusing on its propensity for cyclization and the implications for drug development.

Executive Summary

This compound is a chiral, ortho-substituted benzoic acid derivative that serves as a critical precursor to 3-methylisoindolin-1-one (3-methylphthalimidine) scaffolds. In the context of drug development, this molecule presents a distinct stability profile governed by two competing thermodynamic forces:

-

Zwitterionic Stabilization: In the solid state and neutral aqueous solutions, the open-chain form is stabilized by intramolecular electrostatic interactions (salt bridges).

-

Cyclodehydration (Lactamization): The molecule is thermodynamically poised to undergo intramolecular cyclization to form the corresponding lactam. This transformation is often exothermic and irreversible under physiological conditions, making the "open" amino acid form metastable.

Key Insight: Researchers must treat this compound not as a static building block, but as a masked isoindolinone . Stability protocols must prioritize the suppression of acid-catalyzed cyclization and the monitoring of enantiomeric excess (ee), as the cyclization pathway can occasionally facilitate racemization mechanisms.

Molecular Architecture & Reactivity

The Ortho-Effect and Zwitterionic Equilibrium

Unlike meta- or para-substituted isomers, the ortho-substitution pattern places the nucleophilic amine (-NH₂) in close proximity to the electrophilic carbonyl carbon of the carboxylic acid (-COOH).

-

Open Form (Zwitterion): In neutral media (pH ~6-7), the molecule exists primarily as a zwitterion (

and -

Closed Form (Lactam): Upon protonation of the carbonyl oxygen or activation of the carboxylate, the amine attacks the carbonyl carbon, leading to the expulsion of water and the formation of the 5-membered isoindolinone ring.

Structural Comparison

| Feature | This compound | (S)-3-Methylisoindolin-1-one |

| State | Metastable (Open Chain) | Thermodynamically Stable (Cyclic) |

| Primary Interaction | Ionic/H-bond (Zwitterion) | Covalent Amide Bond |

| Chiral Center | Benzylic Amine ( | Benzylic Aminal-like ( |

| Solubility | High in Water/Polar Solvents | High in Organic Solvents |

| UV Signature | Shifted |

Thermodynamic Landscape

The transition from the amino acid to the lactam is driven by both enthalpy (

The Driving Force ( )

The cyclization reaction is thermodynamically favored:

-

Enthalpic Contribution (

): Formation of the amide bond is exothermic. Furthermore, the isoindolinone ring system fuses the lactam to the benzene ring, creating a rigid, conjugated system that is lower in energy than the flexible open chain. -

Entropic Contribution (

): While cyclization is entropically unfavorable due to loss of rotational freedom, the release of a water molecule (in solution or melt) often compensates for this, especially at elevated temperatures. The "Gem-Dimethyl" effect (or in this case, the rigid ortho-scaffold) pre-organizes the molecule, reducing the entropic penalty of ring closure.

Reaction Pathway Diagram

The following Graphviz diagram illustrates the competing pathways of cyclization and potential racemization.

Caption: Figure 1. Thermodynamic pathway showing the spontaneous cyclization of the (S)-amino acid to the stable lactam form. Racemization is a secondary risk under basic conditions.

Degradation & Transformation Pathways

Pathway A: Acid-Catalyzed Cyclodehydration

This is the primary instability mode. Even trace amounts of acid (or acidic pH in formulation) will protonate the carbonyl oxygen, making it susceptible to nucleophilic attack by the amine.

-

Mechanism: Proton transfer

Nucleophilic attack -

Kinetics: First-order with respect to the amino acid concentration. The rate increases significantly with temperature and decreasing pH (below pKa of the carboxylic acid).

Pathway B: Racemization

The chiral center at the benzylic position is relatively stable in the open form due to the lack of an adjacent carbonyl (unlike

-

Via Quinone Methide (Theoretical): Under extreme oxidative or basic conditions, elimination could form a transient quinone methide-like species, destroying chirality.

-

Post-Cyclization: Once the lactam is formed, the C3 proton is benzylic and adjacent to nitrogen. While less acidic than an

-carbonyl proton, strong bases can deprotonate this position, leading to racemization.

Experimental Protocols for Stability Assessment

To rigorously validate the stability of this compound, use the following self-validating workflows.

HPLC Method for Cyclization Monitoring

Distinguishing the amino acid from the lactam requires a method that separates highly polar zwitterions from neutral amides.

Protocol:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Keeps amino acid protonated/soluble).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detection: UV at 210 nm (Amide bond) and 254 nm (Aromatic).

-

Expected Result:

-

Amino Acid (Open): Elutes early (high polarity).

-

Lactam (Closed): Elutes later (lower polarity, hydrophobic interaction).

-

Solid-State Stability (DSC/TGA)

-

DSC (Differential Scanning Calorimetry): Look for an endotherm (melting) followed immediately by an exotherm (cyclization) or a combined event. Pure amino acid often cyclizes upon melting.

-

TGA (Thermogravimetric Analysis): Monitor for a mass loss of ~10% (equivalent to loss of H₂O, MW=18) at the melting transition, confirming thermal cyclodehydration.

Workflow Diagram: Stability Testing

Caption: Figure 2. Step-by-step workflow for assessing thermodynamic stability in both solid and solution states.

Handling & Storage Strategies

Based on the thermodynamic propensity for cyclization, the following storage conditions are mandatory to maintain the integrity of the open-chain form:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (Long term) | Kinetic suppression of the cyclization reaction. |

| pH Environment | Neutral (pH 7) | Avoid acidic pH which catalyzes carbonyl activation. Avoid strong bases which may risk racemization. |

| Physical Form | Salt Form (e.g., HCl) | While HCl salts are common, excess acid can promote cyclization upon dissolution. The zwitterion is generally stable dry. |

| Solvent | Lyophilized Powder | Avoid storing in solution. Water acts as a medium for proton transfer required for cyclization. |

Synthesis Implication

If this compound is an intermediate in a synthesis, do not isolate it . Proceed immediately to the next step or perform the cyclization intentionally if the lactam is the desired product. Attempting to dry and store the open amino acid often results in partial conversion to the lactam, complicating stoichiometry.

References

-

NIST Chemistry WebBook. Benzoic acid, 2-amino-, ethyl ester and derivatives: Thermochemical Data. National Institute of Standards and Technology. [Link]

-

Organic Chemistry Portal. Synthesis of Isoindolinones (Phthalimidines). (Detailed mechanisms of cyclization from ortho-substituted benzoic acids). [Link]

-

PubChem. 3-(2-Aminoethyl)benzoic acid Compound Summary. National Center for Biotechnology Information. [Link]

-

ScienceDirect. Thermodynamics of the dissociation of ortho-substituted benzoic acids. (Provides context on the ortho-effect and hydrogen bonding). [Link]

-

ResearchGate. Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. (Analogous kinetic study of ortho-cyclization). [Link]

Solubility Profile of (S)-2-(1-Amino-ethyl)-benzoic Acid in Organic Solvents: A Methodical Approach to Characterization and Interpretation

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and ultimate therapeutic efficacy. (S)-2-(1-Amino-ethyl)-benzoic acid, an amphoteric molecule possessing both a basic amino group and an acidic carboxylic acid group, presents a unique and challenging solubility profile. Its ability to exist as a zwitterion in its solid state and in various solutions profoundly influences its interaction with different solvent environments. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically determine and interpret the solubility of this compound in a range of organic solvents. We will explore the underlying physicochemical principles, detail a robust experimental protocol for solubility determination, and present a theoretical lens through which to understand the observed data, leveraging concepts such as Hansen Solubility Parameters (HSP) and Kamlet-Taft solvatochromic parameters.

Introduction: The Critical Role of Solubility

In pharmaceutical development, the journey from a promising chemical entity to a viable drug product is fraught with challenges, many of which are rooted in the physicochemical properties of the API. Among these, solubility is paramount.[1] It dictates the rate and extent of drug absorption, influences formulation strategies, and impacts process chemistry from crystallization to purification.

This compound is a chiral amino acid derivative. Its structure, featuring both a primary amine and a carboxylic acid on a benzoic acid scaffold, makes it an interesting candidate for medicinal chemistry exploration. However, this very structure confers upon it an amphoteric and zwitterionic character, which complicates its solubility behavior. Unlike simple acidic or basic compounds, its solubility is not governed by a single pKa but by the interplay between its acidic (pKa₁) and basic (pKa₂) dissociation constants. Understanding how this molecule interacts with solvents of varying polarity, proticity, and hydrogen bonding capability is essential for its development.

This guide moves beyond simple data reporting. It aims to provide the causality behind the observations, equipping the scientist with the tools to not only measure but also predict and rationalize the solubility of this and other complex zwitterionic molecules.

Physicochemical Characterization of the Solute

Before any experimental solubility screening, a thorough characterization of the solute is non-negotiable. These fundamental properties govern the energy required to break the crystal lattice and the energy released upon solvation.

| Property | Hypothetical Value | Rationale and Importance |

| Molecular Weight | 179.21 g/mol | Foundational for converting mass-based solubility (mg/mL) to molarity (mol/L) for thermodynamic analysis. |

| pKa₁ (Carboxylic Acid) | ~4.0 | Determines the pH below which the carboxyl group is predominantly protonated (-COOH). |

| pKa₂ (Amine) | ~9.5 | Determines the pH above which the amino group is predominantly deprotonated (-NH₂). |

| Isoelectric Point (pI) | ~6.75 | The pH at which the molecule has a net-zero charge (zwitterionic form), often corresponding to the point of minimum aqueous solubility.[2] |

| Melting Point | >200 °C (decomposes) | A high melting point suggests strong intermolecular forces (ionic interactions, hydrogen bonding) in the crystal lattice, which must be overcome by the solvent. |

| LogP (Octanol-Water) | ~1.5 (Calculated) | Provides a measure of lipophilicity. A low value indicates a preference for polar environments. |

| Polymorphism | Unknown, but likely | The potential to exist in different crystal forms is high for zwitterionic compounds. Different polymorphs can have significantly different solubilities. |

The zwitterionic nature, driven by the pKa values, means that in its solid state, the molecule is essentially a salt, held together by strong electrostatic interactions and hydrogen bonds. This high lattice energy is a major barrier to dissolution, which can only be overcome by solvents capable of forming strong, favorable interactions with both charged centers of the molecule.

A Theoretical Framework for Solvent-Solute Interactions

To move from observation to prediction, we employ established solvent theories. These models provide a quantitative basis for the adage "like dissolves like."

Hansen Solubility Parameters (HSP)

HSP theory deconstructs the total cohesive energy of a substance into three components[3][4]:

-

δD (Dispersion): Energy from weak, nonpolar van der Waals forces.

-

δP (Polar): Energy from permanent dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bond donor and acceptor interactions.

The principle is that substances with similar (δD, δP, δH) parameters are likely to be miscible.[5] The "distance" (Ra) between the HSP of a solute and a solvent in this three-dimensional Hansen space can be calculated; a smaller distance implies higher solubility. For a zwitterionic molecule like this compound, we would predict its δP and δH values to be high. Therefore, solvents with significant polar and hydrogen-bonding character will be required for good solubility.

Kamlet-Taft Solvatochromic Parameters

This model provides a more nuanced view of specific solvent-solute interactions by characterizing a solvent based on three empirical parameters[6][7][8]:

-

α (Hydrogen Bond Acidity): A measure of the solvent's ability to donate a hydrogen bond.

-

β (Hydrogen Bond Basicity): A measure of the solvent's ability to accept a hydrogen bond.

-

π* (Dipolarity/Polarizability): Describes the solvent's ability to stabilize a charge or a dipole through dielectric effects.

This framework is exceptionally well-suited for our molecule. A good solvent must interact with both the positively charged ammonium group (-NH₃⁺) and the negatively charged carboxylate group (-COO⁻).

-

High α value solvents (like methanol, ethanol) can donate a hydrogen bond to the carboxylate anion.

-

High β value solvents (like DMSO, DMF) can accept a hydrogen bond from the ammonium cation.

-

High π* value solvents will stabilize the overall zwitterionic dipole.

Experimental Protocol: Equilibrium Solubility Determination

The "gold standard" for determining thermodynamic solubility is the Shake-Flask method.[9][10] It is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

Step-by-Step Methodology

-

Preparation: Add an excess of solid this compound to a known volume (e.g., 1-2 mL) of the selected solvent in a sealed glass vial. The excess should be visually apparent to ensure saturation.

-

Equilibration: Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate for a predetermined period (e.g., 24-48 hours). The time required to reach equilibrium should be established by sampling at various time points (e.g., 8, 24, 48, 72 hours) until the measured concentration plateaus.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved particles. This step is critical to avoid artificially high results.

-

Dilution: Accurately dilute the clear, saturated filtrate with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method.[9][11] A standard calibration curve prepared with known concentrations of the API is used to determine the concentration in the sample.

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in both mg/mL and mol/L.

Hypothetical Solubility Profile and Scientific Interpretation

The following table presents a scientifically plausible, though hypothetical, solubility profile for this compound at 25 °C. This data will serve as a basis for our interpretive discussion.

| Solvent | Class | Solubility (mg/mL) | Solubility (M) | HSP Distance (Ra)¹ | Kamlet-Taft (α, β, π*)² |

| Heptane | Non-Polar | < 0.01 | < 5.6 x 10⁻⁵ | High | (0.00, 0.00, -0.08) |

| Toluene | Non-Polar (Aromatic) | 0.15 | 8.4 x 10⁻⁴ | High | (0.00, 0.11, 0.59) |

| Acetone | Polar Aprotic | 5.5 | 0.031 | Medium | (0.08, 0.48, 0.71) |

| Acetonitrile | Polar Aprotic | 2.1 | 0.012 | Medium | (0.19, 0.31, 0.75) |

| DMSO | Polar Aprotic | > 200 | > 1.12 | Low | (0.00, 0.76, 1.00) |

| Ethanol | Polar Protic | 25.0 | 0.140 | Low | (0.83, 0.77, 0.54) |

| Methanol | Polar Protic | 42.0 | 0.234 | Low | (0.93, 0.62, 0.60) |

| Water | Polar Protic | 1.5 (at pI) | 0.008 | Medium | (1.17, 0.47, 1.09) |

¹ HSP Distance is a qualitative estimate (Low, Medium, High) relative to the predicted HSP of the solute. ² Kamlet-Taft parameters are literature values for the pure solvents.[6][12]

Interpretation by Solvent Class

-

Non-Polar Solvents (Heptane, Toluene): The solubility is practically negligible.[13] This is an expected outcome. The energy gained from weak dispersion interactions (δD) is insufficient to overcome the powerful electrostatic and hydrogen-bonding forces of the API's crystal lattice. The HSP distance is large, and the Kamlet-Taft parameters show a near-total lack of the specific interactions required.

-

Polar Aprotic Solvents (Acetone, Acetonitrile, DMSO): Solubility increases significantly in this class.

-

DMSO stands out as an exceptional solvent. Its high polarity (π* = 1.00) effectively solvates the zwitterionic dipole, while its extremely strong hydrogen bond accepting ability (β = 0.76) powerfully interacts with the -NH₃⁺ protons.[6][8] This combination makes it highly effective at breaking the crystal lattice, resulting in a low HSP distance.

-

Acetone shows moderate solubility. It has a reasonable polar character and can act as a hydrogen bond acceptor, but it is less effective than DMSO in both regards.

-

-

Polar Protic Solvents (Ethanol, Methanol): This class demonstrates high solubility. These solvents are amphiprotic; they can act as both hydrogen bond donors and acceptors.

-

The hydroxyl proton is acidic (high α value), allowing it to form a strong hydrogen bond with the API's carboxylate group (-COO⁻).

-

The hydroxyl oxygen is basic (high β value), allowing it to accept a hydrogen bond from the API's ammonium group (-NH₃⁺).

-

This dual-interaction capability makes them uniquely suited to solvate both ends of the zwitterion simultaneously, leading to a very low HSP distance and high solubility. Methanol, being more polar and a slightly stronger H-bond donor than ethanol, shows correspondingly higher solubility.

-

Conclusion

The solubility profile of this compound is a direct consequence of its zwitterionic structure. Its solubility is poor in non-polar solvents but significant in polar solvents that can offer specific interactions. Polar aprotic solvents with high hydrogen bond basicity (like DMSO) and polar protic solvents capable of both donating and accepting hydrogen bonds (like methanol and ethanol) are particularly effective. A systematic approach, combining robust experimental measurement via the shake-flask method with interpretation through theoretical frameworks like Hansen Solubility Parameters and Kamlet-Taft parameters, provides a powerful and predictive understanding of this complex behavior. This integrated strategy is indispensable for guiding formulation design, process development, and ensuring the successful progression of such molecules in the drug development pipeline.

References

- Kamlet, M. J., Abboud, J. L. M., Abraham, M. H., & Taft, R. W. (1983). Linear solvation energy relationships. 23. A comprehensive collection of the solvatochromic parameters, .pi.*, .alpha., and .beta., and some methods for simplifying the generalized solvatochromic equation. The Journal of Organic Chemistry, 48(17), 2877–2887. (Source available via various academic publishers).

-

IUPAC. (1994). Glossary of terms used in physical organic chemistry (IUPAC Recommendations 1994). Pure and Applied Chemistry, 66(5), 1077-1184. [Link]

-

ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds. [Link]

- DuPont. (n.d.). Hansen Solubility Parameter System. Technical Information. (Specific document may be subject to change, but company websites are a source for such technical bulletins).

-

Spange, S., Weiß, N., Schmidt, C. H., & Schreiter, K. (2018). Reappraisal of Empirical Solvent Polarity Scales for Organic Solvents. ChemistryOpen, 7(5), 365–377. [Link]

-

Stenutz, R. (n.d.). Kamlet-Taft solvent parameters. Stenutz. [Link]

-

PubChem. (n.d.). Benzoic acid, p-amino-, (2-((1-ethylpropyl)amino)-1-methyl)ethyl ester, hydrochloride. National Center for Biotechnology Information. [Link]

-

Anselmo, G., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. USP. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. [Link]

-

Malaysian Journal of Chemistry. (2022). MEASUREMENT OF SOLVENT PROPERTIES USING KAMLET-TAFT APPROACH FOR APPLICATION IN SYNTHESIS. [Link]

-

American Pharmaceutical Review. (2013). Analytical Method Selection for Drug Product Dissolution Testing. [Link]

-

Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

World Health Organization (WHO). (2006). Annex 4: Guidance on the selection of comparator pharmaceutical products for equivalence assessment of interchangeable multisource (generic) products. [Link]

-

Hansen, C. M. (n.d.). Designer Solvent Blends. Hansen Solubility. [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Journal of Pharmaceutical Technology, Research and Management. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. [Link]

-

NIST. (n.d.). Benzoic acid, 2-amino-, ethyl ester. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Benzoic acid, 2-amino-, ethyl ester. NIST Chemistry WebBook. [Link]

-

ResearchGate. (2019). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. [Link]

-

SciSpace. (2013). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. [Link]

-

University of Limerick. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. [Link]

-

RSC Publishing. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. [Link]

-

DiVA Portal. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. [Link]

-

ResearchGate. (2023). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. [Link]

-

Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. specialchem.com [specialchem.com]

- 5. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 6. researchgate.net [researchgate.net]

- 7. old.goldbook.iupac.org [old.goldbook.iupac.org]

- 8. d-nb.info [d-nb.info]

- 9. scispace.com [scispace.com]

- 10. who.int [who.int]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. Kamlet-Taft solvent parameters [stenutz.eu]

- 13. scribd.com [scribd.com]

The Chiral Isoindolinone Gateway: Pharmacological Potential of (S)-2-(1-Amino-ethyl)-benzoic Acid Derivatives

Topic: Pharmacological Potential of (S)-2-(1-Amino-ethyl)-benzoic Acid Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

This compound represents a distinct class of chiral

Structural Significance & Chiral Logic

The pharmacological value of this compound lies in its ability to undergo intramolecular cyclization to form a rigid, chiral bicyclic lactam.

The Conformational Lock

In its open form, the molecule is a flexible

-

Chirality: The (S)-configuration at the C3 position of the resulting isoindolinone is non-interconvertible under standard conditions, unlike the labile chiral centers in some other heterocycles. This allows for the creation of enantiopure libraries.

-

Bioisosterism: The 3-methylisoindolin-1-one core acts as a bioisostere for the indole ring (found in serotonin) and the purine base, allowing it to dock into kinase ATP-binding pockets and GPCR orthosteric sites.

DOT Visualization: The Cyclization Pathway

The following diagram illustrates the transformation from the open-chain precursor to the active pharmacological scaffold and its downstream derivatives.

Figure 1: The "Gateway" mechanism transforming the flexible amino acid into rigid bioactive scaffolds.

Pharmacological Targets & Mechanisms

MDM2-p53 Interaction Inhibition (Oncology)

Derivatives of (S)-3-methylisoindolin-1-one function as effective inhibitors of the MDM2-p53 protein-protein interaction. The p53 tumor suppressor is often inactivated by MDM2; blocking this interaction restores p53 function, leading to apoptosis in cancer cells.

-

Mechanism: The hydrophobic 3-methyl group of the (S)-isomer mimics the Trp23 side chain of p53, which inserts deeply into the hydrophobic cleft of MDM2.

-

Selectivity: The (S)-enantiomer typically shows 10-100x higher binding affinity than the (R)-enantiomer due to steric clashes of the methyl group in the "wrong" orientation within the MDM2 pocket [1].

CNS Modulation (5-HT and Dopamine)

The isoindolinone core is structurally related to the pharmacophore of Pagoclone , an anxiolytic agent.

-

Receptor Targets: 5-HT2A and D2 receptors.

-

Activity: N-substituted derivatives (e.g., with piperazine linkers) act as atypical antipsychotics. The rigid lactam ring holds the aryl-piperazine tail in a specific vector relative to the aromatic head, optimizing receptor residence time [2].

Peptidomimetics

This compound is used as a Turn Inducer in peptide synthesis.

-

Application: When inserted into a peptide chain, the ortho-substitution pattern forces the backbone into a

-turn conformation. This is critical for mimicking protein loops in vaccine design or disrupting protein aggregation (e.g., in amyloid diseases).

Experimental Protocols

Protocol: Cyclization to (S)-3-Methylisoindolin-1-one

Rationale: This protocol uses a self-validating microwave-assisted method to ensure complete conversion without racemization, a common risk in thermal dehydration of chiral amino acids.

Materials:

-

This compound (1.0 eq)

-

Ethanol (anhydrous)

-

Thionyl Chloride (SOCl2) (1.2 eq) - In situ acid chloride generation/esterification

-

Triethylamine (TEA) (3.0 eq)

Step-by-Step Methodology:

-

Activation: Dissolve the amino acid in anhydrous ethanol at 0°C. Add SOCl2 dropwise. Stir for 1 hour to form the ethyl ester intermediate (prevents high-temp racemization).

-

Basification: Evaporate solvent. Redissolve residue in Ethanol/TEA mixture.

-

Cyclization: Transfer to a microwave reactor vial. Irradiate at 120°C for 15 minutes (Power: 150W).

-

Self-Validation Check: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting amino acid (polar, baseline) should disappear, replaced by a less polar spot (Rf ~0.5).

-

-

Purification: Concentrate in vacuo. Recrystallize from Et2O/Hexane.

-

Chiral Analysis: Verify enantiomeric excess (ee%) using Chiral HPLC (Chiralpak AD-H column, Hexane/IPA 90:10). Expect >98% ee.[1][2]

Data Summary: Activity of Derivatives

The following table summarizes the IC50 values of N-substituted derivatives synthesized from this core against key targets [3].

| Derivative (N-Substituent) | Target | IC50 (nM) | Primary Indication |

| H (Unsubstituted) | MDM2 | >10,000 | Inactive Scaffold |

| 4-Chlorobenzyl | MDM2 | 120 | Oncology (p53 restoration) |

| 4-(4-Methylpiperazin-1-yl) | 5-HT2A | 45 | Antipsychotic |

| 3-Methoxy-phenyl | PARP-1 | 210 | DNA Repair Inhibition |

Advanced Visualization: Structure-Activity Relationship (SAR)

This diagram maps the specific regions of the molecule to their biological functions.

Figure 2: SAR Map detailing the functional role of each moiety within the cyclized derivative.

References

-

Asymmetric Synthesis of 3-Substituted Isoindolinones. Journal of Organic Chemistry. (2025). A versatile method for synthesizing chiral isoindolinones, confirming the importance of the C3-stereocenter for biological activity.

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. (2024). A comprehensive review of FDA-approved drugs containing the isoindoline/isoindolinone scaffold, including structure-activity relationships for CNS and anti-inflammatory applications.

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles and Anticancer Activity. PMC. (2025). Investigates the cytotoxicity and enzyme inhibition profiles of various N-substituted isoindolinone derivatives.

-

Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. PMC. (2023). Discusses the use of constrained amino acids (like the title compound) to induce specific turns in peptide backbones for receptor selectivity.

Sources

Applications of (S)-2-(1-Amino-ethyl)-benzoic acid in medicinal chemistry

An In-Depth Technical Guide to the Applications of (S)-2-(1-Amino-ethyl)-benzoic Acid in Medicinal Chemistry

Executive Summary

In contemporary drug discovery, the strategic incorporation of chirality and rigid structural motifs is paramount for optimizing target affinity and pharmacokinetic profiles. This compound (often utilized as its hydrochloride salt)[1] has emerged as a highly versatile, bifunctional chiral building block. Featuring a benzylic stereocenter and an ortho-carboxylic acid, this molecule serves as the premier precursor for synthesizing (S)-3-methylisoindolin-1-ones —a privileged scaffold found in numerous biologically active compounds[2].

This whitepaper provides a comprehensive technical analysis of (S)-2-(1-aminoethyl)benzoic acid, detailing its structural rationale, its role in the "magic methyl" effect, and self-validating experimental protocols for its integration into medicinal chemistry workflows.

Structural Rationale and the "Magic Methyl" Effect

The transition from an achiral 2-(aminomethyl)benzoic acid to the chiral (S)-2-(1-aminoethyl)benzoic acid introduces a single methyl group at the benzylic position. In medicinal chemistry, this subtle modification is known as the "magic methyl" effect [2].

The causality behind the profound biological impact of this methyl group is rooted in thermodynamics and spatial geometry:

-

Conformational Locking: The methyl group restricts the rotational degrees of freedom of the adjacent bonds. This pre-organizes the molecule into a bioactive conformation, significantly reducing the entropic penalty upon binding to a target receptor.

-

Hydrophobic Sub-pocket Engagement: The (S)-configured methyl group often projects directly into small, lipophilic pockets within target active sites (such as the p53-binding cleft of MDM2)[3], driving affinity through enhanced van der Waals interactions.

-

Metabolic Shielding: The steric bulk of the methyl group at the benzylic position hinders cytochrome P450-mediated oxidation, thereby extending the molecule's half-life and improving its overall pharmacokinetic stability.

Synthesis of Privileged Scaffolds

The primary synthetic utility of (S)-2-(1-aminoethyl)benzoic acid lies in its capacity to undergo intramolecular cyclization to form the (S)-3-methylisoindolin-1-one core. This bicyclic lactam system is a highly stable, rigid pharmacophore that mimics the peptide backbone, making it an excellent scaffold for peptidomimetics and small-molecule inhibitors[4].

Figure 1: Intramolecular cyclization pathway of (S)-2-(1-aminoethyl)benzoic acid.

Applications in Drug Discovery

The integration of (S)-2-(1-aminoethyl)benzoic acid into drug discovery programs has yielded significant breakthroughs across various therapeutic areas. The table below summarizes key quantitative data demonstrating the superiority of this chiral building block.

Table 1: Quantitative Impact of the (S)-Methyl Group in Target Optimization

| Target / Disease Area | Scaffold Application | Quantitative Impact of (S)-Methyl Group | Ref. |

| Prostaglandin EP4 Receptor (Oncology) | Indole-2-carboxamide derivative | ~10-fold increase in functional activity (IC₅₀ = 13.5 nM) vs. achiral analog | [5] |

| GABA-A Receptor (Neurology) | (S)-Pazinaclone analog | Up to 590-fold boost in potency; minimal lipophilicity penalty (ΔclogP = +0.36) | [2] |

| MDM2-p53 Interaction (Oncology) | 3-Substituted isoindolin-1-one | Stereospecific binding to the p53 hydrophobic cleft; prevents off-target binding | [3] |

Case Study: EP4 Receptor Antagonists

In the development of immunotherapies for colorectal cancer, blocking the PGE2–EP4 signaling pathway is a validated strategy[5]. Researchers utilized a scaffold hopping approach, replacing an achiral linker with (S)-2-(1-aminoethyl)benzoic acid. The introduction of the (S)-absolute configuration improved the EP4 functional antagonism by approximately 10-fold compared to its achiral counterpart, ultimately leading to a candidate that significantly suppressed tumor growth in in vivo models (TGI up to 94.26%)[5].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies for utilizing this building block, explicitly outlining the causality behind each experimental choice.

Protocol A: Direct Lactamization to (S)-3-Methylisoindolin-1-one

Objective: Construct the privileged chiral lactam core.

-

Dispersion: Suspend (S)-2-(1-aminoethyl)benzoic acid hydrochloride (1.0 equiv) in anhydrous toluene (0.1 M).

-

Causality: Toluene is selected as an azeotropic solvent to facilitate the removal of water, which is thermodynamically required to drive the condensation reaction to completion.

-

-

Neutralization: Add triethylamine (1.1 equiv) dropwise at room temperature.

-

Causality: The starting material is stored as a hydrochloride salt to prevent premature polymerization. Triethylamine liberates the nucleophilic free amine, preparing it for intramolecular attack.

-

-

Acid-Catalyzed Cyclization: Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.1 equiv) and heat the mixture to reflux (110 °C) using a Dean-Stark apparatus for 4-6 hours.

-

Causality: pTSA acts as a bifunctional catalyst. It protonates the ortho-carboxylic acid, increasing the electrophilicity of the carbonyl carbon and lowering the activation energy for the amine's nucleophilic attack. The Dean-Stark trap continuously removes the water byproduct, preventing lactam hydrolysis.

-

-

Isolation: Cool to room temperature, wash with saturated aqueous NaHCO₃, dry over MgSO₄, and concentrate under reduced pressure.

-

Causality: The basic wash neutralizes the pTSA catalyst and removes any unreacted zwitterionic starting material, ensuring high purity of the neutral lactam product.

-

Protocol B: Amide Coupling for Peptidomimetic Workflows

Objective: Utilize the building block in linear peptidomimetic synthesis without premature cyclization.

-

Amine Masking: React (S)-2-(1-aminoethyl)benzoic acid with Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in a 1:1 mixture of THF and 1M NaOH.

-

Causality: The biphasic basic condition ensures the carboxylic acid remains deprotonated (water-soluble) while the amine reacts with the lipophilic Boc₂O. The bulky Boc group sterically hinders the amine, preventing unwanted intramolecular lactamization during subsequent steps.

-

-

Carboxylic Acid Activation: Dissolve the N-Boc protected intermediate in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv) at 0 °C.

-

Causality: HATU is specifically chosen over traditional carbodiimides (like DCC) because it forms a highly reactive HOAt ester. This rapid activation at low temperatures minimizes the residence time of the intermediate, effectively suppressing base-catalyzed epimerization at the sensitive benzylic chiral center.

-

-

Amidation: Introduce the target primary amine (R-NH₂) and allow the reaction to warm to room temperature.

-

Causality: Warming to room temperature provides the necessary kinetic energy for the amine to attack the HOAt ester, forming the desired stable amide bond with complete retention of stereochemistry.

-

Workflow and Mechanistic Pathways

The integration of (S)-2-(1-aminoethyl)benzoic acid into a Hit-to-Lead optimization campaign follows a logical progression, leveraging the molecule's structural rigidity to rescue weak hits.

Figure 2: Hit-to-lead workflow utilizing the chiral magic methyl effect.

References

1.[2] Di Mola, A., et al. "Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones." Molecules, 2022. URL: 2.[5] Das, D., et al. "Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models." ACS Medicinal Chemistry Letters, 2023. URL: 3.[1] BLD Pharm. "68998-15-2 | 2-(1-Aminoethyl)benzoic acid Product Information." BLD Pharm Catalog, 2026. URL: 4.[4] Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. ACS Publications, 2021. URL: 5.[3] A Novel and Highly Stereoselective Route for the Synthesis of Non-racemic 3-Substituted Isoindolin-1-one Targets. Nottingham Trent University IRep, 2023. URL:

Sources

- 1. 68998-15-2|2-(1-Aminoethyl)benzoic acid|BLD Pharm [bldpharm.com]

- 2. Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

Crystallographic Profiling and Structural Elucidation of (S)-2-(1-Amino-ethyl)-benzoic Acid: A Technical Guide

Introduction and Physicochemical Profiling

(S)-2-(1-Amino-ethyl)-benzoic acid (C₉H₁₁NO₂) is a highly versatile chiral building block utilized extensively in the synthesis of pharmaceuticals and complex isoindolinone derivatives. From a crystallographic and physicochemical perspective, this molecule presents a fascinating case study. It possesses both a basic primary amine and an acidic carboxylic acid group, rendering it amphoteric.

In the solid state, the molecule undergoes proton transfer to form a zwitterion (NH₃⁺ and COO⁻). This zwitterionic nature dictates its supramolecular assembly, driving the formation of robust, three-dimensional hydrogen-bonded networks. However, the structural elucidation of this compound is complicated by its thermal instability in solution; elevated temperatures rapidly induce intramolecular lactamization, yielding (S)-3-methylisoindolin-1-one. Consequently, obtaining high-quality single crystals requires strict kinetic and thermodynamic control during the crystallization process [1].

Causality in Experimental Design: The Crystallization Strategy

To successfully isolate single crystals of this compound suitable for Single-Crystal X-Ray Diffraction (SCXRD), the crystallization protocol must be designed as a self-validating system that prevents chemical degradation.

The Causality of Temperature Control: The proximity of the nucleophilic amine to the electrophilic carbonyl carbon of the carboxylic acid creates a highly favorable pathway for dehydration and cyclization. If crystallization is attempted via standard solvent evaporation at elevated temperatures (>50 °C), the thermal energy overcomes the activation barrier for lactamization. Therefore, a low-temperature anti-solvent diffusion or controlled cooling crystallization strategy is mandatory. By keeping the system below 40 °C, the kinetic energy remains insufficient for cyclization, allowing the thermodynamic preference for zwitterionic crystal lattice packing to dominate.

Diagram 1: Thermodynamic vs. kinetic pathways during the crystallization process.

Step-by-Step Crystallization Protocol

-

Dissolution: Suspend 50 mg of enantiopure this compound in 2 mL of a highly polar solvent system (e.g., Methanol/Water 80:20 v/v) in a glass vial.

-

Gentle Heating: Warm the suspension to exactly 35 °C under gentle agitation until complete dissolution is achieved. Do not exceed 40 °C.

-

Filtration: Pass the clear solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial to remove heterogeneous nucleation sites.

-

Anti-Solvent Layering: Carefully layer 4 mL of a non-polar anti-solvent (e.g., Isopropanol or Acetone) over the aqueous methanolic solution to create a distinct phase boundary [1].

-

Controlled Diffusion: Cap the vial loosely and transfer it to a vibration-free incubator set to 4 °C. Allow vapor/liquid diffusion to proceed undisturbed for 72–96 hours.

-

Harvesting: Harvest the resulting colorless, block-like crystals directly into a drop of perfluoropolyether (Paratone) oil to prevent solvent loss and atmospheric degradation.

Single-Crystal X-Ray Diffraction (SCXRD) Methodology

For chiral light-atom structures (containing only C, H, N, O), determining the absolute configuration is a primary objective. This requires measuring the anomalous dispersion effect (Friedel pairs).

The Causality of Radiation Choice: Standard Molybdenum (Mo Kα, λ = 0.71073 Å) radiation interacts weakly with light atoms, resulting in a negligible anomalous scattering signal. This leads to a statistically unreliable Flack parameter (standard uncertainty > 0.1) [2]. To create a self-validating dataset, Copper (Cu Kα, λ = 1.54178 Å) radiation must be utilized. The longer wavelength of Cu Kα significantly enhances the resonant scattering of oxygen and nitrogen atoms, providing the necessary Friedel differences to confidently assign the (S)-configuration [3].

SCXRD Data Collection and Refinement Protocol

-

Cryo-Mounting: Select a crystal of optimal dimensions (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen loop. Flash-cool the sample to 100 K using an Oxford Cryosystems nitrogen gas stream. Rationale: 100 K minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction intensity and structural resolution.

-

Data Collection: Collect data on a diffractometer equipped with a microfocus Cu Kα source and an area detector. Ensure high redundancy (multiplicity > 4) and complete coverage of Friedel pairs.

-

Integration and Absorption Correction: Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS) to correct for the varying path lengths of X-rays through the crystal.

-

Structure Solution: Solve the structure using intrinsic phasing (SHELXT) [4].

-

Refinement (SHELXL): Refine the structure using full-matrix least-squares on F².

-

Zwitterion Validation: Locate the three amine protons and the absence of the carboxylic proton in the difference Fourier map. Refine the N-H protons freely or using a riding model (AFIX 137 in SHELXL) [4].

-

-

Absolute Structure Verification: Evaluate the Flack parameter. A value of

with an uncertainty

Diagram 2: Computational workflow for absolute structure determination.

Structural Analysis and Data Presentation

Upon successful refinement, the crystallographic data acts as a self-validating proof of both the molecule's chemical identity and its solid-state behavior.

Zwitterionic Confirmation

The zwitterionic state is unambiguously confirmed by analyzing the C-O bond lengths of the carboxylate group. In a neutral carboxylic acid (-COOH), there is a distinct double bond (C=O, ~1.20 Å) and a single bond (C-OH, ~1.31 Å). In the refined structure of this compound, electron delocalization across the carboxylate anion (COO⁻) results in two nearly equivalent C-O bond lengths (typically ~1.25 Å and ~1.26 Å).

Quantitative Data Summaries

The following tables summarize the expected quantitative metrics for a high-quality SCXRD experiment of this molecule.

Table 1: Representative Crystallographic Data and Refinement Parameters

| Parameter | Value |

| Chemical formula | C₉H₁₁NO₂ |

| Formula weight | 165.19 g/mol |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å (Cu Kα) |

| Crystal system, Space group | Orthorhombic, P2₁2₁2₁ |

| Z (Molecules per unit cell) | 4 |

| Calculated density (ρ) | ~1.35 g/cm³ |

| Absorption coefficient (μ) | 0.82 mm⁻¹ |

| Final R indices [I > 2σ(I)] | R₁ = 0.032, wR₂ = 0.085 |

| Goodness-of-fit on F² | 1.045 |

| Flack parameter (x) | 0.02(6) (Confirms S-enantiomer) |

Table 2: Key Supramolecular Hydrogen Bond Geometries

Because the molecule possesses an -NH₃⁺ group (three hydrogen bond donors) and a -COO⁻ group (two hydrogen bond acceptors), it forms a dense, three-dimensional head-to-tail hydrogen bonding network.

| D-H···A Interaction | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | Angle (D-H···A) (°) |

| N1-H1A···O1 (Intermolecular) | 0.89 | 1.95 | 2.82 | 165.2 |

| N1-H1B···O2 (Intermolecular) | 0.89 | 1.88 | 2.75 | 170.4 |

| N1-H1C···O1 (Intramolecular) | 0.89 | 2.10 | 2.88 | 145.6 |

(Note: The intramolecular N1-H1C···O1 interaction stabilizes the conformation of the ethylamine side chain relative to the aromatic ring, while the intermolecular bonds propagate the lattice).

Conclusion

The crystallographic analysis of this compound requires a deep understanding of its chemical reactivity. By utilizing kinetically controlled, low-temperature crystallization techniques, researchers can suppress lactamization and isolate the pure zwitterionic form. Subsequent SCXRD analysis utilizing Cu Kα radiation and rigorous refinement protocols (SHELXL) provides a self-validating, mathematically sound confirmation of the molecule's absolute (S)-configuration and its complex supramolecular architecture.

References

-

A link between the ATR-UV/Vis and Raman spectra of zwitterionic solutions and the polymorphic outcome in cooling crystallization. CrystEngComm, 2015.[Link]

-

Reporting and evaluating absolute-structure and absolute-configuration determinations. Flack, H. D., & Bernardinelli, G. Journal of Applied Crystallography, 2000.[Link] (Linked via MDPI Flack Parameter Review)

-

Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section A, 2013.[Link]

-

Crystal structure refinement with SHELXL. Sheldrick, G. M. Acta Crystallographica Section C, 2015.[Link]

Deconvoluting Chemical Instability from Enzymatic Clearance: In Vitro Metabolic Stability of (S)-2-(1-Amino-ethyl)-benzoic acid

As drug discovery programs increasingly explore complex chiral building blocks, evaluating the metabolic stability of early-stage fragments is paramount for predicting in vivo pharmacokinetics. (S)-2-(1-Amino-ethyl)-benzoic acid (CAS: 1391361-43-5) is a highly specific bifunctional molecule that presents a unique analytical challenge.

In standard in vitro assays, the apparent "clearance" of this compound is often a mirage. As a Senior Application Scientist, I frequently see teams misattribute the rapid disappearance of this molecule to high intrinsic enzymatic clearance (

Structural Liabilities & The "Lactamization Artifact"

To design an effective assay, we must first understand the molecule's structural causality. This compound features a primary amine and a carboxylic acid situated in an ortho relationship on a benzene ring.

Under physiological assay conditions (pH 7.4, 37°C), the proximity of these functional groups drives a rapid intramolecular condensation reaction. The primary amine attacks the carboxylic acid, resulting in the loss of a water molecule (-18 Da) and the formation of a 5-membered lactam: (S)-3-methylisoindolin-1-one .

If an assay lacks a rigorous buffer-only negative control, this chemical cyclization will be falsely recorded as enzymatic turnover. A self-validating protocol must mathematically subtract this "lactamization artifact" from the total depletion rate.

Enzymatic Biotransformation Pathways

Once chemical instability is controlled for, the true enzymatic liabilities of the molecule can be profiled. The compound is susceptible to two primary metabolic phases:

-

Phase I Metabolism (CYP450-mediated): The benzylic position and the primary amine are highly susceptible to Cytochrome P450-mediated oxidation, leading to potential deamination or aromatic ring hydroxylation.

-

Phase II Metabolism (UGT-mediated): The free benzoic acid moiety is a prime target for acyl glucuronidation via UDP-glucuronosyltransferases (UGTs).

Fig 1. Divergent chemical and enzymatic degradation pathways of this compound.

Self-Validating Experimental Workflows

To accurately calculate the intrinsic clearance (

Fig 2. Tri-phasic in vitro workflow to isolate enzymatic clearance from chemical cyclization.

Protocol A: UGT/CYP-Competent Liver Microsomal Stability Assay

Causality Note: UGT enzymes reside on the luminal side of the endoplasmic reticulum. In standard microsomal preparations, the lipid bilayer prevents the highly polar cofactor UDPGA from reaching the active site. We must use the pore-forming peptide alamethicin to permeabilize the membrane, ensuring latent UGT activity is fully unlocked , .

-

Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM

. Prepare a 10 mg/mL alamethicin stock in DMSO. -

Microsome Permeabilization: Mix Human Liver Microsomes (HLM) to a final concentration of 0.5 mg/mL with alamethicin (10 µg/mg microsomal protein). Incubate on ice for 15 minutes to allow pore formation.

-

Pre-incubation: Add this compound to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding a cofactor cocktail containing NADPH (1 mM final, for CYPs) and UDPGA (2 mM final, for UGTs).

-

Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile (containing an internal standard) to precipitate proteins and halt the reaction .

-

Analysis: Centrifuge at 4,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Ensure the mass spectrometer is tuned to differentiate the parent mass from the -18 Da lactam artifact.

Protocol B: Intact Hepatocyte Stability Assay

Causality Note: Hepatocytes provide a complete physiological system with natural cofactor concentrations, eliminating the need for alamethicin and providing a highly accurate reflection of in vivo Phase I/II interplay.

-

Cell Recovery: Thaw cryopreserved human hepatocytes at 37°C. Wash and resuspend in William's E medium supplemented with GlutaMAX.

-

Viability Check: Ensure cell viability is >80% using Trypan Blue exclusion. Adjust the concentration to

viable cells/mL. -

Incubation: Add the test compound (1 µM final) to the hepatocyte suspension in a 96-well plate. Incubate at 37°C under a 5%

atmosphere on an orbital shaker. -

Sampling & Quenching: At 0, 15, 30, 60, and 120 minutes, remove 50 µL aliquots and quench in 150 µL ice-cold acetonitrile. Centrifuge and analyze via LC-MS/MS.

Protocol C: The Critical Buffer Control

-

Incubate the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C without any biological matrix.

-

Sample at the exact same time points as Protocols A and B.

-

Calculate the chemical degradation rate constant (

).

Data Presentation and Kinetic Scaling

To calculate the true enzymatic intrinsic clearance, the total depletion rate (

The corrected half-life (

Table 1: Deconvoluted In Vitro Clearance Data (Representative Profile)

| Assay System | Uncorrected | Buffer | True Enzymatic | Corrected | Apparent |

| Human Liver Microsomes | 18.5 | 45.0 | 31.4 | 44.1 µL/min/mg | 74.9 µL/min/mg (Artifact) |

| Rat Liver Microsomes | 12.2 | 45.0 | 16.7 | 83.0 µL/min/mg | 113.6 µL/min/mg (Artifact) |

| Human Hepatocytes | 28.0 | 45.0 | 74.1 | 9.3 µL/min/ | 24.7 µL/min/ |

Note: The uncorrected data suggests a high-clearance compound, whereas the corrected data reveals a moderate-clearance profile, fundamentally altering downstream dosing predictions.

References

-

Walsky, R. L., et al. (2012). "Optimized assays for human UDP-glucuronosyltransferase (UGT) activities: altered alamethicin concentration and utility to screen for UGT inhibitors." Drug Metabolism and Disposition.[Link]

-

Fisher, M. B., et al. (2000). "In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin." Drug Metabolism and Disposition.[Link]

Methodological & Application

Application Notes: (S)-2-(1-Amino-ethyl)-benzoic acid as a Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Chiral Scaffolds

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of a molecule dictates its interaction with biological targets, which are themselves chiral. Chiral building blocks—enantiopure molecules used as starting materials—are essential for constructing these stereochemically defined compounds, enabling the synthesis of safer and more effective pharmaceuticals.[1] (S)-2-(1-Amino-ethyl)-benzoic acid is a valuable non-canonical amino acid that serves as a powerful chiral synthon. Its unique structure, featuring a stereodefined ethylamine substituent ortho to a carboxylic acid on a benzene ring, offers a trifecta of synthetic advantages: a defined stereocenter, two orthogonal reactive handles (amine and acid), and a conformationally biased aromatic scaffold. This guide provides an in-depth exploration of the properties, applications, and detailed protocols for leveraging this building block in advanced chemical synthesis.

Physicochemical Properties & Characterization

A thorough understanding of the physical and chemical properties of a building block is the foundation of its effective use in synthesis.

Table 1: Properties of this compound

| Property | Value | Source/Notes |

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | [2][3] |

| CAS Number | 1391361-43-5 (for HCl salt) | [4] |

| Appearance | Typically a white to off-white solid | [5] |

| Chirality | (S)-enantiomer | - |

| Functional Groups | Primary Amine (-NH₂), Carboxylic Acid (-COOH) | - |

| Solubility | Soluble in aqueous base and some polar organic solvents. Solubility is pH-dependent. | General chemical knowledge. |

| Storage | Store in a cool, dry, well-ventilated area. For long-term stability, store under an inert atmosphere at 2-8°C. | [5] |

Spectroscopic Data: Characterization relies on standard spectroscopic methods. While a specific spectrum for the (S)-enantiomer is not publicly indexed, the expected data would be analogous to related aminobenzoic acid derivatives and would include:

-

¹H NMR: Distinct signals for the aromatic protons, the methine proton of the ethyl group (a quartet), the methyl protons (a doublet), and exchangeable peaks for the amine and carboxylic acid protons.

-

¹³C NMR: Resonances corresponding to the nine unique carbon atoms, including the carboxyl carbon, aromatic carbons, and the chiral methine carbon.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching (amine), broad O-H stretching (carboxylic acid), C=O stretching (carbonyl), and C-N stretching.[6][7]

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound (165.0790 g/mol ).[3]

Core Utility & Mechanistic Rationale

The synthetic power of this compound stems from its bifunctional and stereochemically defined nature.

-

Orthogonal Reactivity: The primary amine and the carboxylic acid are orthogonal functional groups. The amine is nucleophilic and basic, while the carboxylic acid is electrophilic (when activated) and acidic. This allows for selective derivatization. For example, the amine can be protected (e.g., with Boc or Fmoc) while chemistry is performed on the carboxylic acid, and vice-versa.[8] This is fundamental to its use in multi-step syntheses, such as solid-phase peptide synthesis (SPPS).

-

Stereochemical Integrity: The (S)-configured stereocenter is the most critical feature. It allows chemists to introduce a specific spatial arrangement early in a synthetic sequence, directing the stereochemical outcome of the final product. This is far more efficient than resolving a racemic mixture at a later stage, a process which inherently discards at least 50% of the material.[9]

-

Conformational Constraint: The ortho-substitution pattern locks the ethylamine and carboxylic acid groups in close proximity. This pre-organization is highly advantageous for synthesizing cyclic structures, particularly medium-sized heterocyclic rings like benzodiazepines or quinazolinones, which are privileged scaffolds in medicinal chemistry.[10][11]

Application & Synthetic Protocols

Application 1: Synthesis of Chiral Heterocyclic Scaffolds

The ortho-disposition of the amine and carboxylic acid makes this building block an ideal precursor for intramolecular cyclization reactions to form chiral heterocyclic compounds.

Rationale: Many potent anti-inflammatory and analgesic agents are based on heterocyclic cores derived from 2-aminobenzoic acid (anthranilic acid).[12] By using the chiral this compound, an additional, defined stereocenter can be incorporated, which can significantly enhance target binding and selectivity. The general approach involves reacting the building block with a bifunctional reagent to form an intermediate that can undergo intramolecular cyclization.

Protocol: Synthesis of a Chiral 1,4-Benzodiazepin-2-one Precursor

This protocol describes the N-acylation of the building block, a key step toward cyclization.

-

Protection of the Carboxylic Acid (Optional but Recommended):

-

Suspend this compound (1.0 eq) in methanol (10 volumes).

-

Cool the suspension to 0°C in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise while stirring.[13]

-

Allow the mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure to yield the methyl ester, typically as a hydrochloride salt. This can be used directly or neutralized.

-

-

N-Acylation with an α-Halo-acyl Chloride:

-

Dissolve the methyl (S)-2-(1-aminoethyl)benzoate (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (15 volumes).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) (2.5 eq).[14]

-

Cool the solution to 0°C.

-

Add a solution of chloroacetyl chloride (1.1 eq) in DCM dropwise over 15 minutes.

-

Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, dilute the mixture with DCM, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-acylated intermediate. This product is now primed for intramolecular nucleophilic substitution (cyclization) to form the seven-membered benzodiazepine ring.

-

Application 2: Incorporation into Peptides as a Non-Natural Amino Acid (nnAA)

Using this compound as a nnAA can introduce conformational constraints into a peptide backbone, potentially increasing metabolic stability and receptor affinity.[1]

Rationale: Standard solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy allows for the sequential addition of amino acids.[15] To incorporate our building block, its primary amine must first be protected with an Fmoc group. The carboxylic acid can then be activated for coupling to the free amine of the resin-bound peptide chain. Challenges like steric hindrance may require optimized coupling conditions.[15]

Protocol: Fmoc-Protection and SPPS Coupling

-

Fmoc Protection of the Amine:

-

Dissolve this compound (1.0 eq) in a 10% aqueous sodium carbonate solution.

-

Cool to 0°C and add a solution of Fmoc-OSu (Fmoc-succinimide) (1.05 eq) in dioxane portion-wise.

-

Stir vigorously at 0°C for 1 hour and then at room temperature overnight.

-

Pour the reaction mixture into ice-water and acidify to pH 2 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by crystallization or chromatography to yield Fmoc-(S)-2-(1-amino-ethyl)-benzoic acid.

-

-

Solid-Phase Peptide Coupling:

-

Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin with the first amino acid already attached. Perform Fmoc deprotection using 20% piperidine in dimethylformamide (DMF).

-

Activation: In a separate vessel, dissolve Fmoc-(S)-2-(1-amino-ethyl)-benzoic acid (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF. Add DIEA (6.0 eq) and allow the mixture to pre-activate for 5-10 minutes.[15]

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours. Due to potential steric bulk, a longer coupling time or double coupling may be necessary.[15]

-

Monitoring: Monitor the reaction using a qualitative Kaiser test. A yellow color indicates complete coupling, while blue/purple indicates a free amine, requiring a second coupling step.[15]

-

Washing: After successful coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next deprotection/coupling cycle.

-

Quality Control: Ensuring Enantiomeric Purity

The utility of a chiral building block is entirely dependent on its enantiomeric purity (or enantiomeric excess, e.e.). Contamination with the undesired enantiomer can lead to complex purification challenges and products with inferior biological profiles.

Methods for Determining Enantiomeric Purity:

-

Chiral HPLC: This is the most direct and common method. The sample is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and baseline separation.[16][][18]

-

GC after Derivatization: The amino acid can be derivatized to make it more volatile (e.g., by esterification and acylation) and then analyzed by gas chromatography (GC) on a chiral column.[16]

-

NMR after Derivatization (Indirect Method): The building block is reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a pair of diastereomers. The diastereomers will have distinct signals in the ¹H or ¹⁹F NMR spectrum, which can be integrated to determine the diastereomeric ratio, and thus the original enantiomeric ratio.

Protocol Outline: Chiral HPLC Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in the mobile phase (e.g., 0.1 mg/mL).

-

Column Selection: Choose an appropriate chiral column. Polysaccharide-based columns (e.g., Chiralpak IA) are often effective for amino acid derivatives.[18]

-

Method Development: Develop an isocratic or gradient method, typically using a mixture of hexane/isopropanol or another suitable mobile phase system.

-

Analysis: Inject the sample and a racemic standard. The racemic standard will show two peaks, allowing for the identification of the retention time for each enantiomer.

-

Quantification: Integrate the peak areas in the sample chromatogram. The enantiomeric excess is calculated as: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is essential to ensure safety.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[19][20]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[19][20] Avoid contact with skin and eyes.[19]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[5] For long-term preservation of purity and stability, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[19]

Conclusion

This compound is a highly functionalized and synthetically versatile chiral building block. Its predefined stereochemistry and orthogonal reactive groups provide a reliable and efficient means to introduce chirality and conformational constraint into complex molecules. The protocols and insights provided herein demonstrate its utility in constructing valuable heterocyclic scaffolds and modified peptides, making it a key component in the toolkit of medicinal and synthetic chemists.

References

-

CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]

-

Hamase, K. (2020). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. Journal of the Mass Spectrometry Society of Japan, 68(2), 41-48. Retrieved from [Link]

-

Morozov, A. A., et al. (2020). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 12(3), 88-96. Retrieved from [Link]

-

Thoreauchem. (n.d.). 2-(1-Amino-ethyl)-benzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-amino-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

MilliporeSigma. (n.d.). 2-(1-Aminoethyl)benzoic acid hydrochloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

American Peptide Society. (2026, February 18). Ready-Made Amino Acids. Retrieved from [Link]

-

Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Mabrouk, E. H., et al. (2013). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. Molbank, 2013(1), M792. Retrieved from [Link]

-

Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - 4-Amino Benzoic Acid. Retrieved from [Link]

-

Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 168-179. Retrieved from [Link]

-

Li, J., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, p-amino-, (2-((1-ethylpropyl)amino)-1-methyl)ethyl ester, hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). EP0063826B1 - 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates.

-

ResearchGate. (n.d.). Resolutions of (±)-1 with chiral acids. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-amino-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Reddit. (2021, May 3). Can you couple a non-amino acid to a solid phase peptide? Has anyone even tried? Retrieved from [Link]

-

PubChem. (n.d.). 4-(1-Aminoethyl)benzoic acid. Retrieved from [Link]

-

ResearchGate. (2019). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. Retrieved from [Link]

-

Szymański, P., et al. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 26(2), 434. Retrieved from [Link]

-